N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Applications
Selective Extraction of Americium(III)
Hydrophobic, tridentate nitrogen heterocyclic reagents have been investigated for their ability to selectively extract americium(III) from europium(III) in nitric acid solutions, demonstrating potential applications in nuclear waste management and recycling processes (Hudson et al., 2006).
Heterocyclic Synthesis
The reactivity of benzothiophenyl-hydrazonoesters toward various nitrogen nucleophiles has been explored, yielding a variety of heterocyclic compounds including pyrazoles and pyrimidines, indicating potential applications in the development of new pharmaceuticals and materials (Mohareb et al., 2004).
Crystal Structure Analysis
The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, revealing insights into molecular orientations that could inform drug design and materials science (Artheswari et al., 2019).
Luminescence Properties
Pyridyl substituted benzamides have been found to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting applications in the fields of sensors, optoelectronic devices, and luminescent materials (Srivastava et al., 2017).
Metal-Free Synthesis
A novel approach to the metal-free synthesis of biologically important triazolopyridines through oxidative N-N bond formation has been developed, showcasing a method that could be applied in the synthesis of various nitrogen-containing heterocycles (Zheng et al., 2014).
Properties
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)31-17-7-5-16(6-8-17)21(30)27-13-14-29-19-4-2-1-3-18(19)20(28-29)15-9-11-26-12-10-15/h5-12H,1-4,13-14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEAITOVPBDKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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